4-Phenoxyphenylboronic acid
Overview
Description
4-Phenoxyphenylboronic Acid is an intermediate used to prepare biphenyl derivatives of nitotrifluoromethoxybenzyloxydihydroimidazooxazines with antitubercular activity . It is also used in the synthesis of pyrrolo pyrimidines as potent inhibitors of Lck kinase .
Synthesis Analysis
4-Phenoxyphenylboronic acid can be synthesized via the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . It can also be used to prepare 1-phenoxy-4-(trifluoromethyl)benzene via oxidative trifluoromethylation using Chan-Lam-type reaction conditions .Molecular Structure Analysis
The molecular formula of 4-Phenoxyphenylboronic acid is C12H11BO3 . It has a molecular weight of 214.02 g/mol .Chemical Reactions Analysis
4-Phenoxyphenylboronic acid can be used as a reactant in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . It can also be used to prepare 1-phenoxy-4-(trifluoromethyl)benzene via oxidative trifluoromethylation using Chan-Lam-type reaction conditions .Scientific Research Applications
Influence on Plant Growth and Stress Responses
One study explored the effects of PPBo as an inhibitor of the YUCCA enzyme on barley seedlings under cadmium stress. PPBo was found to mitigate mild cadmium stress-induced root growth inhibition, swelling, and enzymatic activity changes. The study highlighted PPBo's role in modulating auxin (IAA) levels, suggesting its potential in agricultural applications to enhance plant resilience to heavy metal stress (Demecsová et al., 2020).
Catalytic Activity in Organic Synthesis
Research into Ag/zeolite nanocomposites highlighted their use as catalysts for the oxidative hydroxylation of phenylboronic acids to phenols. This process is significant for its ligand-free, room-temperature operation, indicating PPBo's utility in facilitating environmentally friendly chemical syntheses (Hatamifard et al., 2016).
Supramolecular Chemistry
PPBo has been utilized in the design and synthesis of supramolecular assemblies. Its ability to form O–H⋯N hydrogen bonds with hetero N-atoms and a centrosymmetric cyclic C–H⋯O hydrogen bonding dimer in crystal structures offers insights into its applications in creating complex molecular architectures (Pedireddi & Seethalekshmi, 2004).
Sensor Applications
The electrochemical copolymerization of phenol and 3-hydroxyphenylboronic acid has been explored for saccharide detection. This technology is vital for developing sensitive and selective biosensors for glucose and other saccharides, with applications in medical diagnostics and food quality monitoring (Li et al., 2014).
Hemoglobin Oxygen Affinity Modulation
Research on 2-(aryloxy)-2-methylpropionic acids, including derivatives of PPBo, has investigated their potential to decrease the oxygen affinity of human hemoglobin. This finding could have implications for developing therapeutics aimed at conditions requiring enhanced oxygen delivery to tissues (Randad et al., 1991).
Bioorthogonal Chemistry
PPBo has been part of studies focusing on rapid, stable boron-nitrogen heterocycle formation in dilute, neutral aqueous solutions for bioorthogonal coupling reactions. This capability is crucial for applications in protein conjugation and pharmaceutical development, where specific, mild, and orthogonal chemistries are required (Dilek et al., 2015).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to use only in a well-ventilated area .
properties
IUPAC Name |
(4-phenoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXUHRXGLWUOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370267 | |
Record name | 4-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyphenylboronic acid | |
CAS RN |
51067-38-0 | |
Record name | 4-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | B-(4-Phenoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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